{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479060
InChI: InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-5-7-11(8-6-10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13479060

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[4-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-5-7-11(8-6-10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19)
Standard InChI Key ZHTLFWYGQPNWJP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (IUPAC name: tert-butyl N-[4-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate) has the molecular formula C₁₄H₂₅ClN₂O₃ and a molecular weight of 304.81 g/mol. The compound’s stereochemistry is critical, with the (1R,4R) configuration being a common enantiomeric form in synthetic applications . Key structural features include:

  • A cyclohexyl ring providing conformational rigidity.

  • A methylamino group at the 4-position, acetylated by a 2-chloroacetyl chloride derivative.

  • A tert-butyl carbamate protecting group, enhancing stability during synthetic manipulations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₅ClN₂O₃
Molecular Weight304.81 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.1–2.8 (similar analogs)
SolubilityLow in water; soluble in DCM, THF

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves multi-step reactions, leveraging carbamate chemistry and selective functionalization.

Stepwise Synthesis

  • Cyclohexylamine Derivatization:
    The 4-methylaminocyclohexanol intermediate is prepared via reductive amination of cyclohexanone derivatives.

  • Chloroacetylation:
    The methylamino group reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetylated intermediate.

  • Carbamate Protection:
    The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under inert conditions, yielding the final product.

Yield: Reported yields for analogous syntheses range from 70–90%, depending on purification protocols.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 3.2–3.5 ppm (cyclohexyl protons), and δ 4.1 ppm (chloroacetyl CH₂).

    • ¹³C NMR: Signals at δ 155 ppm (carbamate carbonyl) and δ 165 ppm (chloroacetyl carbonyl).

  • IR: Strong absorptions at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O).

Reactivity and Functional Utility

The compound’s reactivity is governed by its functional groups:

  • tert-Butyl Carbamate:

    • Stable under basic and nucleophilic conditions but cleavable via acidolysis (e.g., HCl/dioxane).

  • Chloroacetyl Group:

    • Participates in nucleophilic substitutions, enabling conjugation with amines or thiols in drug design.

Table 2: Common Reactions and Applications

Reaction TypeApplicationExample
Acidic DeprotectionAmine liberation for further functionalizationSynthesis of kinase inhibitors
AlkylationFormation of quaternary ammonium saltsAntimicrobial agents
Cross-couplingBioconjugation in prodrugsTargeted cancer therapies

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., imatinib analogs) .

  • Peptide Chemistry: Serves as a protecting group in solid-phase peptide synthesis .

  • Material Science: Modifies polymer backbones for enhanced thermal stability.

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